Bienvenue dans la boutique en ligne BenchChem!

2,2-Difluoroethyl trifluoromethanesulfonate

Medicinal Chemistry Covalent Inhibitors Wnt Signaling

2,2-Difluoroethyl trifluoromethanesulfonate (also known as 2,2-difluoroethyl triflate, CAS 74427-22-8) is a specialty fluorinated alkyl triflate ester with molecular formula C₃H₃F₅O₃S and molecular weight 214.11 g/mol. It exists as a colorless to light yellow liquid with a boiling point of 118–120 °C, density of approximately 1.615 g/cm³, and refractive index of 1.33.

Molecular Formula C3H3F5O3S
Molecular Weight 214.11 g/mol
CAS No. 74427-22-8
Cat. No. B050387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroethyl trifluoromethanesulfonate
CAS74427-22-8
SynonymsTrifluoro-methanesulfonic Acid 2,2-difluoroethyl Ester;  2,2-Difluoroethyl Trifluoromethanesulfonate;  Trifluoromethanesulfonic Acid 2,2-Difluoroethyl Ester
Molecular FormulaC3H3F5O3S
Molecular Weight214.11 g/mol
Structural Identifiers
SMILESC(C(F)F)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2
InChIKeyNKULBUOBGILEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoroethyl Trifluoromethanesulfonate (CAS 74427-22-8): A Differentiated Fluorinated Alkyl Triflate for Medicinal Chemistry and Chemical Biology


2,2-Difluoroethyl trifluoromethanesulfonate (also known as 2,2-difluoroethyl triflate, CAS 74427-22-8) is a specialty fluorinated alkyl triflate ester with molecular formula C₃H₃F₅O₃S and molecular weight 214.11 g/mol. It exists as a colorless to light yellow liquid with a boiling point of 118–120 °C, density of approximately 1.615 g/cm³, and refractive index of 1.33 . This compound serves as a dedicated electrophilic reagent for incorporating the 2,2-difluoroethyl (–CH₂CHF₂) moiety into small molecules—a group recognized in contemporary medicinal chemistry as a lipophilic hydrogen bond donor that cannot be replicated by the 2,2,2-trifluoroethyl (–CH₂CF₃) analog [1]. Its documented applications span factor Xa inhibitor clinical candidates, kinesin spindle protein (KSP) inhibitors for oncology, and MexAB-OprM efflux pump inhibitors for antimicrobial resistance .

Why 2,2-Difluoroethyl Triflate Cannot Be Replaced by 2,2,2-Trifluoroethyl or Non-Fluorinated Alkyl Triflates


The 2,2-difluoroethyl (–CH₂CHF₂) group introduces a terminal CHF₂ proton that functions as a lipophilic hydrogen bond donor—a pharmacophoric feature entirely absent in the 2,2,2-trifluoroethyl (–CH₂CF₃) group and in non-fluorinated alkyl chains [1]. This difference translates into quantitatively measurable potency gaps: in the Notum carboxylesterase inhibitor series, the 2,2-difluoroethyl ester (IC₅₀ = 12 ± 2.8 nM) is 7.8-fold more potent than the methyl ester (IC₅₀ = 93 ± 20 nM) and 15.8-fold more potent than the ethyl ester (IC₅₀ = 190 ± 45 nM) in the same biochemical assay [2]. The 2,2,2-trifluoroethyl analog was not profiled in this series, but precedent from HCV NS3 protease inhibitor development demonstrates that a CHF₂ group enhances potency 13-fold over CH₃ and 17-fold over CF₃ through hydrogen bond donation [3]. Generic substitution with a non-fluorinated or perfluorinated alkyl triflate therefore forfeits either the hydrogen bond donor capability or the balanced lipophilicity that the 2,2-difluoroethyl motif uniquely provides.

Quantitative Differentiation Evidence for 2,2-Difluoroethyl Trifluoromethanesulfonate Versus Closest Analogs


Notum Carboxylesterase OPTS Biochemical IC₅₀: 7.8-Fold Gain Over Methyl Ester and 15.8-Fold Over Ethyl Ester

In a controlled structure–activity relationship study of Notum carboxylesterase covalent inhibitors, the 2,2-difluoroethyl ester (compound 4) demonstrated an OPTS biochemical IC₅₀ of 12 ± 2.8 nM. This represents a 7.8-fold improvement over the methyl ester (compound 1, IC₅₀ = 93 ± 20 nM) and a 15.8-fold improvement over the ethyl ester (compound 3, IC₅₀ = 190 ± 45 nM) [1]. The enhancement is attributed to the electron-withdrawing effect and hydrogen bond donor capability of the terminal CHF₂ proton, which optimally positions the molecule for warhead hydrolysis.

Medicinal Chemistry Covalent Inhibitors Wnt Signaling

Notum Cellular TCF/LEF Reporter EC₅₀: 1.8-Fold Improvement Over Methyl Ester in Wnt Pathway Reactivation

In a TCF/LEF luciferase reporter gene assay conducted in HEK293 cells co-expressing exogenous Wnt3a and Notum, the 2,2-difluoroethyl ester (compound 4) achieved an EC₅₀ of 300 nM for reactivation of Wnt signaling. This is a 1.8-fold improvement over the methyl ester (compound 1, EC₅₀ = 530 ± 47 nM) [1]. The cellular activity gain, while smaller in magnitude than the biochemical gain, confirms that the potency advantage of the 2,2-difluoroethyl motif translates from the isolated enzyme to a living cell system.

Cellular Pharmacology Wnt/β-Catenin Pathway Target Engagement

Ambient Handling Advantage: Boiling Point 29 °C Higher Than 2,2,2-Trifluoroethyl Triflate

2,2-Difluoroethyl triflate exhibits a boiling point of 118–120 °C and specific gravity of 1.62 (20/20 °C) . Its closest commercial analog, 2,2,2-trifluoroethyl triflate (CAS 6226-25-1), has a boiling point of only 89–91 °C and density of 1.61 g/cm³ . The 29 °C higher boiling point of 2,2-difluoroethyl triflate enables room-temperature storage (recommended <15 °C under inert gas) and reduces evaporative loss during weighing and reaction setup, whereas 2,2,2-trifluoroethyl triflate requires refrigerated storage (2–8 °C) due to its volatility . Both compounds share comparable density and the same triflate leaving group reactivity.

Physicochemical Properties Reagent Handling Procurement Specifications

CHF₂ Lipophilic Hydrogen Bond Donor: Class-Level Potency Gain of >13-Fold Over CH₃ and >17-Fold Over CF₃

The terminal CHF₂ proton in the 2,2-difluoroethyl group functions as a lipophilic hydrogen bond donor due to the enhanced C–H acidity imparted by the two geminal fluorine atoms, while retaining or even increasing molecular lipophilicity [1]. In contrast, the CF₃ group in 2,2,2-trifluoroethyl triflate cannot donate a hydrogen bond. Quantitative precedent from HCV NS3 protease inhibitor medicinal chemistry demonstrates that replacing a CH₃ group with CHF₂ improves enzyme inhibitory potency by 13-fold, and replacing CF₃ with CHF₂ improves potency by 17-fold, as measured by IC₅₀ in a biochemical protease assay [2]. These data establish the CHF₂ motif as a privileged substituent when a target protein binding site contains a hydrogen bond acceptor within reach of the ethyl substituent.

Hydrogen Bond Donor Fluorine Medicinal Chemistry Structure–Activity Relationship

Factor Xa Clinical Candidate R1663: The 2,2-Difluoroethyl Group Was Specifically Selected Over Other N-Alkyl Substituents

Hoffmann-La Roche's factor Xa inhibitor program investigated a series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides with various N-alkyl substituents. The 2,2-difluoroethyl-substituted congener, designated R1663, was selected as the clinical candidate based on its combination of excellent factor Xa inhibitory activity, high selectivity against a panel of serine proteases, and good pharmacokinetic properties in rats and monkeys [1]. R1663 advanced to Phase I clinical trials [1]. The crystal structure of R1663 bound to factor Xa has been deposited in the Protein Data Bank (PDB ID: 2XC4, 2XC5) [2]. Crystalline and amorphous solid forms of the 2,2-difluoroethyl compound are specifically claimed in patent literature for pharmaceutical formulation development [3]. No equivalent clinical progression has been reported for the 2,2,2-trifluoroethyl or non-fluorinated N-alkyl analogs in this series.

Factor Xa Inhibition Clinical Candidate Anticoagulant Drug Discovery

Optimal Deployment Scenarios for 2,2-Difluoroethyl Trifluoromethanesulfonate in Drug Discovery and Chemical Biology


Synthesis of Covalent Notum Inhibitors for Wnt Signaling Modulation

When synthesizing ester-based covalent inhibitors of the carboxylesterase Notum, use of 2,2-difluoroethyl triflate as the esterification reagent directly yields the 2,2-difluoroethyl ester warhead. This warhead delivers an OPTS biochemical IC₅₀ of 12 nM and a cellular TCF/LEF reporter EC₅₀ of 300 nM, representing a 7.8-fold and 1.8-fold improvement, respectively, over the corresponding methyl ester [1]. This scenario is relevant for neurodegenerative disease and oncology programs targeting Wnt pathway reactivation.

N-Alkylation of Pyrrolidine-3,4-dicarboxamide Scaffolds for Factor Xa Inhibitor Lead Optimization

For structure–activity relationship campaigns on pyrrolidine-based factor Xa inhibitors, 2,2-difluoroethyl triflate enables installation of the N-2,2-difluoroethyl substituent that was selected in the clinical candidate R1663. The 2,2-difluoroethyl group contributed to the optimal potency–selectivity–pharmacokinetic profile that supported Phase I clinical evaluation [2]. Crystalline forms of the 2,2-difluoroethyl compound are characterized in patent literature, facilitating solid-form screening for formulation development [3].

Preparation of Kinesin Spindle Protein (KSP) Inhibitors for Taxane-Refractory Cancer

2,2-Difluoroethyl triflate has been employed as a key reagent in the synthesis of kinesin spindle protein inhibitors, a class of antimitotic agents under investigation for taxane-refractory cancers . The difluoroethyl moiety introduced by this reagent contributes to the pharmacological properties of the resulting KSP inhibitors. This application is supported by published medicinal chemistry studies (J. Med. Chem. 2008, 51, 4239) .

Synthesis of MexAB-OprM Efflux Pump Inhibitors for Combating Pseudomonas aeruginosa Antimicrobial Resistance

In antibacterial drug discovery programs targeting the MexAB-OprM multidrug efflux pump of Pseudomonas aeruginosa, 2,2-difluoroethyl triflate serves as a building block for constructing specific efflux pump inhibitors (EPIs) . The difluoroethyl group may enhance membrane permeability and contribute to the EPI pharmacophore, addressing a critical unmet need in overcoming Gram-negative antimicrobial resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoroethyl trifluoromethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.